molecular formula C19H22N2O5S2 B11350617 Methyl 2-methyl-3-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate

Methyl 2-methyl-3-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate

Cat. No.: B11350617
M. Wt: 422.5 g/mol
InChI Key: YUIRGAOXUKCURF-UHFFFAOYSA-N
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Description

METHYL 2-METHYL-3-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZOATE is a complex organic compound that features a benzoate ester linked to a piperidine ring, which is further substituted with a thiophene sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-METHYL-3-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZOATE typically involves multi-step organic reactions. One common approach is to start with the benzoate ester and introduce the piperidine ring through a series of nucleophilic substitution reactions. The thiophene sulfonyl group is then added via sulfonylation reactions, often using thiophene-2-sulfonyl chloride as the sulfonylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-METHYL-3-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the ester group results in the corresponding alcohol.

Scientific Research Applications

METHYL 2-METHYL-3-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of METHYL 2-METHYL-3-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets. The thiophene sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s biological effects by interacting with various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-METHYL-3-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]BENZOATE: Similar structure but with a different substitution pattern on the piperidine ring.

    METHYL 2-METHYL-3-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-2-AMIDO]BENZOATE: Another isomer with a different substitution pattern.

Uniqueness

METHYL 2-METHYL-3-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZOATE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the thiophene sulfonyl group and the piperidine ring in this particular arrangement may confer distinct properties compared to its isomers.

Properties

Molecular Formula

C19H22N2O5S2

Molecular Weight

422.5 g/mol

IUPAC Name

methyl 2-methyl-3-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C19H22N2O5S2/c1-13-15(19(23)26-2)5-3-6-16(13)20-18(22)14-8-10-21(11-9-14)28(24,25)17-7-4-12-27-17/h3-7,12,14H,8-11H2,1-2H3,(H,20,22)

InChI Key

YUIRGAOXUKCURF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3)C(=O)OC

Origin of Product

United States

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